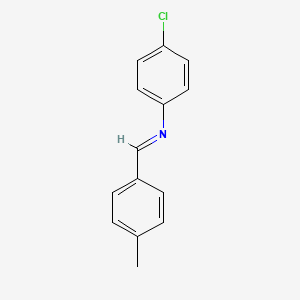
4',4''-(Hexamethylenedioxy)-diacetanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’,4’'-(Hexamethylenedioxy)-diacetanilide is an organic compound that features a hexamethylene bridge connecting two acetanilide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’,4’'-(Hexamethylenedioxy)-diacetanilide typically involves the reaction of hexamethylene glycol with acetanilide in the presence of a dehydrating agent. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The general reaction scheme is as follows:
Step 1: Hexamethylene glycol is reacted with acetanilide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Step 2: The reaction mixture is heated under reflux for several hours to facilitate the formation of the desired product.
Step 3: The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of 4’,4’'-(Hexamethylenedioxy)-diacetanilide may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4’,4’'-(Hexamethylenedioxy)-diacetanilide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines) are employed under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted acetanilide derivatives.
Wissenschaftliche Forschungsanwendungen
4’,4’'-(Hexamethylenedioxy)-diacetanilide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 4’,4’'-(Hexamethylenedioxy)-diacetanilide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Methylenebis(cyclohexylamine): Another compound with a similar hexamethylene bridge but different functional groups.
4,4’-Methylenedianiline: Features a methylene bridge connecting two aniline groups.
Uniqueness
4’,4’'-(Hexamethylenedioxy)-diacetanilide is unique due to its specific combination of acetanilide groups and hexamethylene bridge, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Eigenschaften
CAS-Nummer |
104209-29-2 |
|---|---|
Molekularformel |
C22H28N2O4 |
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
N-[4-[6-(4-acetamidophenoxy)hexoxy]phenyl]acetamide |
InChI |
InChI=1S/C22H28N2O4/c1-17(25)23-19-7-11-21(12-8-19)27-15-5-3-4-6-16-28-22-13-9-20(10-14-22)24-18(2)26/h7-14H,3-6,15-16H2,1-2H3,(H,23,25)(H,24,26) |
InChI-Schlüssel |
VLVHTGWXXHSKGB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)OCCCCCCOC2=CC=C(C=C2)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-phenyl-5H-dibenzo[a,d]cyclohepten-5-one](/img/structure/B11955303.png)



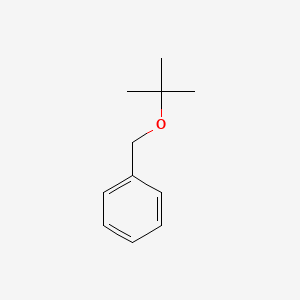


![4-[(E)-2-phenylethenyl]cinnoline](/img/structure/B11955362.png)

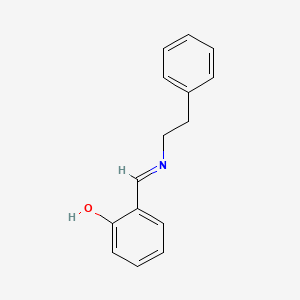
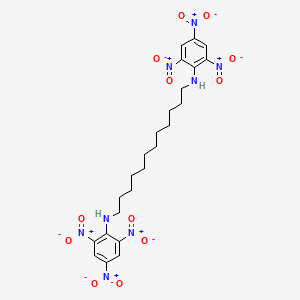
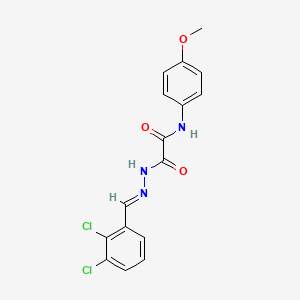
![3-methyl-N-[3-(trifluoromethyl)phenyl]-1-piperidinecarboxamide](/img/structure/B11955399.png)
